4-(5-Iodopyridin-2-yl)morpholine: A Technical Whitepaper for Drug Discovery Professionals
4-(5-Iodopyridin-2-yl)morpholine: A Technical Whitepaper for Drug Discovery Professionals
CAS Number: 470463-42-4
Molecular Formula: C₉H₁₁IN₂O
Molecular Weight: 290.10
Abstract
This technical guide provides a comprehensive overview of 4-(5-Iodopyridin-2-yl)morpholine, a heterocyclic compound with potential applications in pharmaceutical research and drug development. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this whitepaper extrapolates its potential significance based on the well-documented activities of its core structural motifs: the morpholine and iodopyridine moieties. This document will cover its chemical properties, a plausible synthetic route, its potential as a scaffold in medicinal chemistry, particularly as an inhibitor of the PI3K/Akt/mTOR signaling pathway, and a representative experimental protocol for assessing such activity.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its incorporation can enhance aqueous solubility, metabolic stability, and target binding.[1][2] Similarly, the pyridine core is a common feature in a multitude of biologically active compounds. The presence of an iodine atom on the pyridine ring offers a valuable handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Given these characteristics, 4-(5-Iodopyridin-2-yl)morpholine represents a valuable building block for the synthesis of novel therapeutic agents.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-(5-Iodopyridin-2-yl)morpholine, derived from computational models and supplier data.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁IN₂O | [3] |
| Molecular Weight | 290.10 | [3] |
| IUPAC Name | 4-(5-iodopyridin-2-yl)morpholine | [4] |
| CAS Number | 470463-42-4 | [3][5][6][7][8][9][10] |
| Topological Polar Surface Area (TPSA) | 25.4 Ų | |
| XLogP3 | 1.6 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
Synthesis
While a specific, published synthetic protocol for 4-(5-Iodopyridin-2-yl)morpholine was not found, a plausible and commonly employed method for the synthesis of 2-morpholinopyridines is the nucleophilic aromatic substitution (SNAAr) of a corresponding 2-halopyridine.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 4-(5-Iodopyridin-2-yl)morpholine.
Experimental Protocol: Synthesis of 4-(5-Iodopyridin-2-yl)morpholine
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Reaction Setup: To a solution of 2-chloro-5-iodopyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is added morpholine (1.2 eq) and a base, for example, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
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Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product, 4-(5-Iodopyridin-2-yl)morpholine.
Potential Biological Activity: A Focus on the PI3K/Akt/mTOR Pathway
Many morpholine-containing pyrimidine and pyridine derivatives have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[11][12][13] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[14][15][16]
Given the structural similarities to known PI3K/mTOR inhibitors, it is hypothesized that 4-(5-Iodopyridin-2-yl)morpholine could serve as a scaffold for the development of novel inhibitors targeting this pathway. The morpholine moiety can form crucial hydrogen bonds in the ATP-binding pocket of these kinases, while the iodopyridine core can be further functionalized to enhance potency and selectivity.
PI3K/Akt/mTOR Signaling Pathway:
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Representative Experimental Protocol: In Vitro PI3K Alpha Kinase Assay
To evaluate the potential of derivatives of 4-(5-Iodopyridin-2-yl)morpholine as PI3K inhibitors, a biochemical kinase assay can be performed.
Objective: To determine the in vitro inhibitory activity of a test compound against the PI3Kα isoform.
Materials:
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Recombinant human PI3Kα enzyme.
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PIP₂ substrate.
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ATP.
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Kinase buffer.
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ADP-Glo™ Kinase Assay kit (Promega) or similar.
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Test compound (dissolved in DMSO).
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384-well plates.
Procedure:
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Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.
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Reaction Mixture Preparation: Prepare a reaction mixture containing the PI3Kα enzyme and PIP₂ substrate in the kinase buffer.
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Assay Protocol:
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Add the test compound dilutions to the wells of a 384-well plate.
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Add the kinase/substrate mixture to initiate the reaction.
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Add ATP to start the kinase reaction.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Detection:
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Stop the kinase reaction by adding the ADP-Glo™ Reagent.
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Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
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-
Data Analysis:
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Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
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Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Conclusion
4-(5-Iodopyridin-2-yl)morpholine is a promising chemical entity for drug discovery and development. Its constituent morpholine and iodopyridine moieties are well-established pharmacophores that can impart favorable properties to a molecule. While direct biological data for this compound is scarce, its structural features strongly suggest its potential as a scaffold for the synthesis of inhibitors targeting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The synthetic accessibility and the potential for further chemical diversification make 4-(5-Iodopyridin-2-yl)morpholine a valuable tool for medicinal chemists and researchers in the pursuit of novel therapeutics. Further investigation into the biological activities of derivatives of this compound is warranted.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 4-(5-Iodo-pyridin-2-yl)-morpholine | CymitQuimica [cymitquimica.com]
- 5. 4-(5-IODO-PYRIDIN-2-YL)-MORPHOLINE | 470463-42-4 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. biomall.in [biomall.in]
- 8. CAS NO. 470463-42-4 | 4-(5-IODO-PYRIDIN-2-YL)-MORPHOLINE | C9H11IN2O [localpharmaguide.com]
- 9. echemi.com [echemi.com]
- 10. 470463-42-4 | 4-(5-Iodopyridin-2-yl)morpholine - Moldb [moldb.com]
- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 15. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
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